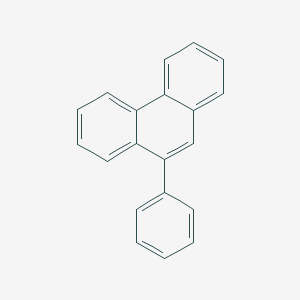

9-Phenylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-phenylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-15(9-3-1)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGISUSKZFMBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004675 | |

| Record name | 9-Phenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844-20-2 | |

| Record name | Phenanthrene, 9-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation of 9 Phenylphenanthrene and Its Derivatives

Catalytic Cross-Coupling and Annulation Strategies

Suzuki-Miyaura Cross-Coupling Variants

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including 9-phenylphenanthrene. ontosight.aiwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide. wikipedia.orglibretexts.org The versatility and mild reaction conditions of the Suzuki-Miyaura coupling make it compatible with a wide array of functional groups, which is advantageous for the synthesis of complex phenanthrene (B1679779) derivatives. mdpi.com

The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org For the synthesis of this compound, this typically involves the coupling of a 9-halophenanthrene with phenylboronic acid or, alternatively, phenanthrene-9-boronic acid with a halobenzene. Nickel-based catalysts have also been explored as a more cost-effective alternative to palladium for these types of cross-coupling reactions. researchgate.net

A notable application involves the synthesis of aryl-substituted chalcones, which can be prepared by first creating an aryl-substituted acetophenone (B1666503) or benzaldehyde (B42025) via the Suzuki-Miyaura reaction, followed by a Claisen-Schmidt condensation. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Aryl Bromides | Phenylboronic Acid | α-Diimine Nickel(II) Complexes | - | - | Biaryls | 78-98% researchgate.net |

| Aryl Bromides | 2-Naphthylboronic Acid | α-Diimine Nickel(II) Complexes | - | - | Biaryls | 93-99% researchgate.net |

| Aryl Bromides | 9-Phenanthracenylboronic Acid | α-Diimine Nickel(II) Complexes | - | - | Biaryls | 93-99% researchgate.net |

Friedel-Crafts Acylation Approaches

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org Friedel-Crafts acylation, specifically, introduces an acyl group into an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride. wikipedia.orglibretexts.org This method can be a key step in building the phenanthrene core or in adding substituents to it. ontosight.aismolecule.com

The mechanism begins with the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring. A subsequent deprotonation restores the aromaticity of the ring. libretexts.org A multi-step synthesis involving Friedel-Crafts acylation can be employed to introduce carbonyl groups at the 9 and 10 positions of the phenanthrene skeleton. smolecule.com The Haworth synthesis, a classic method for preparing polycyclic aromatic hydrocarbons, utilizes Friedel-Crafts acylation in multiple steps. wikipedia.org

However, the Friedel-Crafts reaction has limitations. It is generally ineffective with strongly deactivated aromatic rings and incompatible with substrates containing amino groups, as they react with the Lewis acid catalyst. libretexts.org

Visible-Light-Induced Photocatalytic Benzannulation

A modern and powerful method for synthesizing phenanthrenes involves visible-light-induced photocatalytic [4+2] benzannulation. This approach offers a metal-free and milder alternative to traditional methods. acs.orgresearchgate.net In this reaction, a photocatalyst, such as Eosin Y or fac-Ir(ppy)₃, absorbs visible light and initiates a radical cascade process. acs.orgbenthamscience.comsysu.edu.cn

One prominent example is the reaction between biaryldiazonium salts and alkynes. researchgate.netbenthamscience.com The photocatalyst facilitates the reduction of the diazonium salt to form an aryl radical. This radical then adds to the alkyne, and the resulting vinyl radical undergoes an intramolecular cyclization to form the phenanthrene ring system. researchgate.netbeilstein-journals.org This method has been successfully used for the gram-scale synthesis of this compound and tolerates a wide range of functional groups. acs.org

Table 2: Visible-Light-Induced Synthesis of Phenanthrenes

| Reactant 1 | Reactant 2 | Photocatalyst | Key Feature | Product | Ref. |

|---|---|---|---|---|---|

| 2-(Hetero)aryl-substituted anilines | Alkynes | fac-Ir(ppy)₃ | Chemo- and regioselective, high functional group tolerance | Polycyclic (hetero)aromatics | acs.org |

Sonogashira Coupling for Precursor Synthesis

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. nih.gov This reaction is instrumental in synthesizing alkynyl-substituted aromatic compounds, which are key precursors for building more complex structures like phenanthrenes. nih.govbeilstein-journals.org

For instance, an alkynyl-substituted BN-phenanthrene derivative was synthesized in excellent yield using a Sonogashira coupling. beilstein-journals.org The reaction has also been used to create tetraalkynylated anthracenes. nih.gov While traditional Sonogashira reactions often require copper, copper-free versions have been developed, sometimes using specific ligands like bulky phenanthrenyl imidazolium-derived carbenes to achieve high yields. nih.govacs.org The reaction can be used to introduce alkynyl groups that can then undergo further transformations, such as cyclization, to form the phenanthrene ring. chinesechemsoc.org

Glaser Coupling in Polyacetylene Pathways

The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes, typically using a copper(I) salt like CuCl in the presence of an oxidant. wiley-vch.deorganic-chemistry.org This reaction produces symmetric diynes and is a foundational method in acetylene (B1199291) chemistry. wiley-vch.dersc.org It has been employed in the synthesis of macrocyclic polyacetylenes, which can be precursors to larger aromatic systems. wiley-vch.de

The related Hay coupling, which uses a soluble copper-TMEDA complex, offers greater versatility in terms of solvents. organic-chemistry.org These coupling methods are crucial for creating the polyacetylene chains that can then be cyclized to form polycyclic aromatic hydrocarbons. For example, a CuI-mediated Glaser coupling of an ethyne-containing B-bridged this compound derivative was used to create a diaryldiacetylene intermediate, which was a step towards larger boron-doped PAHs. chinesechemsoc.org

Scholl Reaction for Cyclization

The Scholl reaction is an intramolecular or intermolecular oxidative aryl-aryl coupling that uses a strong Lewis acid and a protic acid to form polycyclic aromatic hydrocarbons. wikipedia.org This reaction is a powerful tool for the final cyclization step in the synthesis of complex PAHs, including derivatives of this compound, by forming a new carbon-carbon bond through dehydrogenation. chinesechemsoc.orgresearchgate.net

The reaction mechanism is not fully understood but is thought to proceed through either a radical cation or an arenium ion pathway. wikipedia.org Reagents like iron(III) chloride, molybdenum(V) chloride, or DDQ with trifluoromethanesulfonic acid are commonly used. wikipedia.orgtcichemicals.com The Scholl reaction has been used to cyclize precursors to form larger, cove-edged boron-doped peri-acenes from B-bridged this compound building blocks. chinesechemsoc.org However, the harsh reaction conditions can sometimes lead to low yields and side reactions like rearrangements or oligomerization. wikipedia.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| Phenanthrene-9-boronic acid |

| Chalcone |

| Acetophenone |

| Benzaldehyde |

| Eosin Y |

| fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) |

| Biaryldiazonium salts |

| BN-phenanthrene |

| Tetraalkynylated anthracenes |

| Copper(I) chloride (CuCl) |

| Tetramethylethylenediamine (TMEDA) |

| Iron(III) chloride |

| Molybdenum(V) chloride |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Trifluoromethanesulfonic acid |

| B-bridged this compound |

| Boron-doped peri-acenes |

Photochemical Cyclization and Rearrangement Reactions

Photochemical reactions represent a powerful and versatile tool for the construction of the phenanthrene core. These methods often proceed under mild conditions and offer access to a wide array of substituted derivatives.

Intramolecular Photocyclization-Oxidation Processes

The most classic and widely employed photochemical route to phenanthrenes is the intramolecular cyclization of stilbene (B7821643) derivatives, often referred to as the Mallory reaction. nih.govwikipedia.org This process involves the irradiation of a stilbene precursor with ultraviolet (UV) light, which induces an electrocyclic reaction to form a transient dihydrophenanthrene intermediate. researchgate.netresearchgate.net This intermediate is typically unstable and, in the presence of an oxidizing agent, aromatizes to the corresponding phenanthrene. wikipedia.orgresearchgate.net

The general mechanism for the photocyclization of stilbene to phenanthrene is depicted below:

Photoisomerization: The initial step involves the photoisomerization of the more stable E-stilbene to the reactive Z-stilbene. d-nb.infobeilstein-journals.org

Photocyclization: The Z-stilbene, upon further irradiation, undergoes a 6π-electrocyclization to form trans-4a,4b-dihydrophenanthrene. researchgate.netmdpi.comrsc.org

Oxidation: The dihydrophenanthrene intermediate is then oxidized to the stable aromatic phenanthrene. beilstein-journals.org Common oxidants used for this step include iodine and oxygen. nih.govresearchgate.net

For the synthesis of this compound, α-phenylstilbene serves as the precursor. The photocyclization of α-phenylstilbene has been shown to produce this compound in good yields. orgsyn.orgorgsyn.org The reaction is typically carried out in a dilute solution to minimize side reactions like [2+2] cycloadditions. nih.gov Continuous flow photoreactors have been developed to improve the scalability of this method. d-nb.info

| Precursor | Product | Oxidant | Yield (%) | Reference |

| α-Phenylstilbene | This compound | Iodine/Air | 65-75 | orgsyn.org |

| α-Phenylstilbene | This compound | Iodine/Air | 82-85 | orgsyn.org |

Table 1: Representative yields for the synthesis of this compound via intramolecular photocyclization-oxidation.

Photoinduced Electron Transfer (PET) Pathways

Photoinduced electron transfer (PET) offers an alternative photochemical strategy for initiating reactions that can lead to the formation of phenanthrene derivatives. In a typical PET process, an electron donor (D) is excited by light and then transfers an electron to an acceptor (A), generating a radical ion pair (D•+/A•−). clockss.org This process can be utilized to generate reactive intermediates for subsequent cyclization reactions.

For instance, the photoamination of stilbenes can proceed via a PET mechanism. In the presence of an electron acceptor like dicyanobenzene (DCB), the stilbene acts as the electron donor. The resulting stilbene radical cation can then react with a nucleophile, such as ammonia, to introduce an amino group. clockss.org While not a direct synthesis of this compound itself, this methodology highlights the potential of PET to create functionalized precursors for more complex phenanthrene derivatives.

Another example involves the PET between an excited state of an isoindoline-1,3-dione and a phenylacetate. This process generates a benzyl (B1604629) radical that can then add to the isoindoline-1,3-dione, ultimately leading to precursors for phenanthrene lactam alkaloids. mdpi.org The efficiency of the electron transfer can be influenced by substituents on the phenylacetate, with electron-donating groups enhancing the rate of reaction. mdpi.org

Exploration of Radical and Acid-Catalyzed Formation Mechanisms

Besides photochemical methods, radical and acid-catalyzed reactions provide important synthetic entries to the this compound scaffold.

Role of Aryl Radicals in Phenylation

The direct arylation of phenanthrene with aryl radicals presents a conceptually straightforward approach to this compound. Recent advancements have focused on generating aryl radicals under mild conditions. One such method involves a photoinduced cascade reaction where the photoexcitation of an aryl iodide leads to the homolytic cleavage of the C-I bond, forming an aryl radical. nih.gov This aryl radical can then add to a styrene (B11656) derivative to form a stilbene intermediate, which subsequently undergoes photoinduced cyclization to yield a phenanthrene product. nih.gov

An electrochemical approach has also been developed for the synthesis of 9-arylphenanthrenes. xmu.edu.cnxmu.edu.cn In this method, benzenediazonium (B1195382) salts serve as precursors for aryl radicals, which are generated through electrochemical reduction at the cathode. These radicals then participate in a cascade reaction involving addition to an alkyne and subsequent intramolecular cyclization to afford the phenanthrene core. xmu.edu.cnxmu.edu.cn This paired electrolysis method offers an environmentally friendly alternative to traditional chemical methods. xmu.edu.cn

| Aryl Radical Precursor | Arylation Substrate | Product | Yield (%) | Reference |

| Biphenyldiazonium salt | Phenylacetylene | This compound | 41 | xmu.edu.cn |

| Biphenyldiazonium salt | 4-Methylphenylacetylene | 9-(p-Tolyl)phenanthrene | 43 | xmu.edu.cn |

Table 2: Electrochemical synthesis of 9-arylphenanthrenes using benzenediazonium salts.

Acid-Catalyzed Elimination and Rearrangement

Acid-catalyzed cyclizations provide a powerful thermal method for the synthesis of phenanthrenes. A notable example is the Brønsted acid-catalyzed dehydrative cycloaromatization of (biaryl-2-yl)acetaldehydes and ketones. nii.ac.jp In this reaction, a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), in a cation-stabilizing solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), promotes an intramolecular cationic cyclization followed by dehydration to furnish the phenacene core. nii.ac.jp

Specifically, the TfOH-catalyzed cyclization of (biphenyl-2-yl)methyl phenyl ketone has been shown to afford this compound in high yield. nii.ac.jp This method is advantageous due to the use of a catalytic amount of acid, which can suppress potential side reactions like aldol-type polymerizations. nii.ac.jp

| Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |

| (Biphenyl-2-yl)methyl phenyl ketone | TfOH (15 mol%) | HFIP | This compound | 82 | nii.ac.jp |

Table 3: Acid-catalyzed synthesis of this compound.

Directed Synthesis of Functionally Substituted 9-Phenylphenanthrenes

The development of methods for the directed synthesis of functionally substituted 9-phenylphenanthrenes is crucial for tuning their properties for specific applications. Palladium-catalyzed cross-coupling reactions have emerged as a particularly versatile tool in this regard.

The Suzuki-Miyaura cross-coupling reaction between a halogenated phenanthrene and an arylboronic acid is a reliable method for introducing a phenyl group at a specific position. For example, the reaction of 9-bromophenanthrene (B47481) with phenylboronic acid in the presence of a palladium catalyst affords this compound in good yield. researchgate.net

Furthermore, palladium-catalyzed annulation reactions offer a powerful strategy for constructing the phenanthrene ring system with inherent functionalization. One such approach involves the annulation of 2-biaryl triflates with alkynes. researchgate.net This method allows for the synthesis of a variety of substituted phenanthrenes, including this compound on a gram scale. researchgate.net

Another innovative approach is the palladium-catalyzed C-H arylation of phenanthrene itself. acs.org By using an arylating reagent like trimethylphenylsilane and an oxidant such as o-chloranil, the C-H bond at the K-region (C9 and C10 positions) of phenanthrene can be selectively functionalized to produce this compound. acs.org

The synthesis of more complex derivatives, such as boron-doped this compound systems, has also been achieved, highlighting the modularity of these synthetic strategies. chinesechemsoc.org These methods often involve a multi-step sequence starting from a pre-functionalized this compound core, followed by further transformations like Sonogashira coupling and cyclization reactions. chinesechemsoc.org

Design and Synthesis of B-Bridged this compound Building Blocks

The strategic incorporation of boron into the phenanthrene framework has led to the development of novel B-bridged this compound building blocks, which are instrumental in constructing larger, cove-edged, boron-doped polycyclic aromatic hydrocarbons (PAHs). These building blocks offer a unique combination of stability and a reactive region, making them ideal for sequential cyclization reactions.

A key synthetic approach begins with a chloro-substituted B-bridged this compound. This precursor undergoes a five-step transformation to yield target molecules. The process involves a Sonogashira coupling reaction between the B-bridged phenanthrene and an alkyne like triisopropylsilyl (TIPS) acetylene, catalyzed by a palladium complex. This is followed by the removal of the silyl (B83357) protecting group using tetra-n-butylammonium fluoride (B91410) (TBAF). The resulting ethyne-containing intermediate can then undergo a copper-catalyzed Glaser coupling to form a diaryldiacetylene compound. The final step involves a benzannulation or photocyclization reaction to construct the extended boron-doped PAH systems.

Table 1: Synthetic Sequence for B-Doped Polycyclic Aromatic Hydrocarbons

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | Triisopropylsilylacetylene, Pd(OAc)₂, X-Phos, K₃PO₄, DMF, 80 °C | 8 |

| 2 | Deprotection | Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O), THF, 25 °C | 9 |

| 3 | Glaser Coupling | CuI, N,N,N′,N′-tetramethylethylenediamine, acetone, 25 °C | 10 |

| 4 | Benzannulation | ICl, CH₂Cl₂, from −78 °C to 25 °C | 5 |

This table outlines the key reaction steps starting from the initial B-bridged this compound building block (7) to the final cove-edged B-doped PAH (5), as detailed in the research.

Synthesis of 9-[(E)-2-Phenylethenyl]phenanthrene Photosensitizers

Derivatives of this compound containing an ethenyl bridge, specifically 9-[(E)-2-phenylethenyl]phenanthrene, have emerged as highly effective photosensitizers. These compounds are crucial for initiating various photopolymerization processes, including cationic, radical, and hybrid systems, using both UV and visible LED light sources. mdpi.comsioc-journal.cn Their utility stems from their ability to sensitize iodonium (B1229267) salts, which then generate the reactive species that trigger polymerization. mdpi.comsioc-journal.cn

The synthesis of these photosensitizers, along with their anthracene (B1667546) analogues, is often accomplished through the Wittig reaction. rsc.org This well-established method involves the reaction of a phosphonium (B103445) ylide, typically generated from a benzylphosphonium salt, with an appropriate aldehyde, such as 9-phenanthrenecarboxaldehyde. This approach allows for the stereoselective formation of the (E)-alkene linkage.

The effectiveness of these compounds as photosensitizers has been demonstrated in various applications, including their use as traps for singlet oxygen and in the formulation of photo-curable resins for 3D printing technologies. sioc-journal.cnrsc.org Research has shown that these derivatives can efficiently initiate the polymerization of epoxy and acrylate (B77674) monomers, highlighting their versatility. sioc-journal.cn

Table 2: Investigated Phenanthrene-Based Photosensitizers and Applications

| Compound Family | Synthetic Method | Application | Light Source |

|---|---|---|---|

| 9-[(E)-2-Phenylethenyl]phenanthrene Derivatives | Wittig Reaction | Photosensitizers for iodonium salts in cationic, radical, and hybrid photopolymerization; Singlet oxygen trapping | UV and Vis-LED |

This table summarizes the synthetic approach and primary applications for 9-[(E)-2-phenylethenyl]phenanthrene derivatives based on published studies. mdpi.comsioc-journal.cnrsc.org

Incorporation of Donor-Acceptor Moieties (e.g., Indanedione, Dimethylamino)

The creation of donor-acceptor (D-A) systems based on the this compound scaffold is a key strategy for developing materials with pronounced intramolecular charge transfer (ICT) properties. These materials are of great interest for applications in fluorescent probes and organic electronics.

Indanedione as Acceptor: A notable example involves coupling the electron-donating this compound core with an electron-accepting 1,3-indanedione moiety. The synthesis of this D-A fluorescent probe is achieved through a Knoevenagel condensation. rsc.org The resulting molecule exhibits significant ICT, where the electron-rich phenanthrene donates to the electron-deficient indanedione. rsc.org This ICT character is sensitive to the environment, making the compound a functional fluorometric probe, for instance, for cyanide detection. rsc.org The addition of a nucleophile like cyanide to the indanedione unit disrupts the ICT pathway, leading to a measurable change in the fluorescence signal. rsc.org

Dimethylamino as Donor: The dimethylamino group is a classic strong electron donor. The synthesis of derivatives like 9-(4-(N,N-dimethylamino)phenyl)phenanthrene creates a potent D-A system exhibiting photoinduced electron transfer. researchgate.net A general and powerful method for forging the crucial C-N or C-C bond to link the donor and acceptor units is the palladium-catalyzed cross-coupling reaction. smolecule.com For example, a phenanthrene derivative can be coupled with an amine-containing partner, such as a substituted aniline, to create complex D-A molecules. smolecule.com This synthetic flexibility allows for the fine-tuning of electronic properties for applications in devices like Organic Light Emitting Diodes (OLEDs). smolecule.com

Synthetic Routes to Hydroxy and Methoxy (B1213986) Derivatives

Hydroxy and methoxy substituted phenanthrenes are valuable intermediates and target molecules in medicinal chemistry and materials science. Several synthetic strategies have been developed for their preparation.

A direct and efficient method for the synthesis of 9-hydroxyphenanthrene involves the direct C-H activation of the phenanthrene core. uvic.ca This is achieved by reacting phenanthrene with a trivalent iodine reagent, such as iodobenzene (B50100) diacetate or di(trifluoroacetoxy)iodobenzene, under acidic conditions. This reaction facilitates the construction of a C-O bond directly at the 9-position. A subsequent step under basic reduction conditions converts the intermediate to the final 9-hydroxyphenanthrene product. uvic.ca This method is notable for its high yields (78-90%) and suitability for industrial-scale production. uvic.ca The resulting 9-hydroxyphenanthrene can then be readily converted to its corresponding ether derivatives, including 9-methoxyphenanthrene, with reported yields between 80% and 95%. uvic.ca

An alternative and classic route to phenanthrenes is the Mallory reaction, which involves the photochemical oxidative cyclization of stilbene precursors. evitachem.com This reaction is compatible with a range of substituents, including methoxy groups, allowing for the synthesis of methoxy-substituted phenanthrenes from appropriately substituted stilbenes. evitachem.com However, the reaction is not compatible with dimethylamino groups. evitachem.com

Table 3: Comparison of Synthetic Routes to 9-Hydroxy/Methoxy-Phenanthrene

| Method | Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| Direct C-H Oxidation/Etherification | Phenanthrene | I(III) Reagent (e.g., PhI(OAc)₂), Acid; then Base; then Alkylating agent | 9-Hydroxyphenanthrene / 9-Methoxyphenanthrene | 78-90% (Hydroxy) 80-95% (Ether) |

| Mallory Photocyclization | Substituted Stilbene | Iodine (catalyst), Oxygen, UV light | Methoxy-substituted phenanthrenes | Variable |

This table compares two primary methods for synthesizing key hydroxy and methoxy derivatives of phenanthrene. uvic.caevitachem.com

Advanced Spectroscopic and Photophysical Characterization Techniques

High-Resolution Electronic Absorption and Emission Spectroscopy

High-resolution spectroscopic techniques are fundamental in characterizing the electronic transitions and subsequent de-excitation pathways of 9-Phenylphenanthrene.

The electronic absorption spectrum of a molecule reveals the energy differences between its ground state and various excited states. up.ac.za For aromatic compounds like this compound, these absorptions typically correspond to π → π* transitions. up.ac.za The absorption spectrum of this compound has been recorded in various solvents to understand its ground-state properties. In studies comparing it with its derivatives, this compound serves as a crucial baseline. acs.org The absorption bands can exhibit shifts depending on the solvent environment, a phenomenon known as solvatochromism. uvic.ca

Table 1: UV-Visible Absorption Data for this compound

| Solvent | Absorption Maximum (λ_max) |

|---|---|

| Isopentane | 299 nm, 288 nm, 277 nm, 256 nm |

This table is generated based on comparative data where this compound was used as a reference compound. acs.org

Fluorescence and phosphorescence are two forms of photoluminescence that occur upon the radiative decay of an excited electronic state back to the ground state. libretexts.org Fluorescence is the emission from a singlet excited state (S₁ → S₀), a spin-allowed process that occurs on a nanosecond timescale. edinst.com Phosphorescence involves a change in electron spin, originating from a triplet excited state (T₁ → S₀), making it a longer-lived emission. libretexts.orgmdpi.com

Steady-state fluorescence spectroscopy of this compound has been performed to characterize its lowest singlet excited state. acs.org The emission spectrum provides information on the energy of the S₁ state. In comparative studies, this compound exhibits a structured fluorescence spectrum, characteristic of a locally excited (LE) state, with minimal charge transfer character. acs.org Its fluorescence quantum yield (Φf) and lifetime (τf) are key parameters that quantify the efficiency and duration of the emission process.

Table 2: Fluorescence Properties of this compound in Different Solvents

| Solvent | Emission Maximum (λ_em) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) |

|---|---|---|---|

| Isopentane | 350 nm, 367 nm | 0.17 | 13.0 ns |

| Di-n-butyl ether | 350 nm, 367 nm | 0.15 | 11.5 ns |

| Diethyl ether | 350 nm, 367 nm | 0.14 | 10.9 ns |

| Butyl acetate | 351 nm, 368 nm | 0.13 | 10.2 ns |

| Ethyl acetate | 351 nm, 368 nm | 0.13 | 10.1 ns |

This table is compiled from data where this compound was used as a reference compound. acs.org

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. nih.gov This phenomenon arises from differential solvation of the molecule's ground and excited states, providing insight into the electronic distribution in these states. nih.govresearchgate.net A positive solvatochromic effect, or a redshift in emission with increasing solvent polarity, indicates that the excited state is more polar than the ground state. mdpi.com

For this compound, solvatochromic studies show very little change in its absorption and fluorescence spectra across solvents of varying polarity. acs.org This indicates that its ground state and, more importantly, its fluorescent excited state have a small dipole moment and are not significantly stabilized by polar solvents. The excited state is therefore characterized as a nonpolar, locally excited (LE) state. acs.org This contrasts sharply with molecules that exhibit significant intramolecular charge transfer (ICT) in the excited state, which show strong positive solvatochromism. acs.orgacs.org

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another substance, known as a quencher. rsc.org Studying quenching mechanisms can provide information about the accessibility of the fluorophore and its interactions with other molecules. Quenching can occur through various mechanisms, including electron transfer, energy transfer, and the formation of non-fluorescent ground-state complexes (static quenching) or through diffusive encounters between the excited fluorophore and the quencher (dynamic quenching). acs.org While specific quenching studies on this compound are not detailed in the provided context, the general principles are widely applied in photochemistry. researchgate.net For instance, the quenching of related aromatic hydrocarbons by various species has been extensively studied to understand intermolecular interactions. rsc.orgcore.ac.uk

Solvatochromic Investigations and Solvent Polarity Effects on Excited States

Time-Resolved Photophysical Studies

Time-resolved techniques monitor the evolution of excited states on very short timescales, from nanoseconds to picoseconds, providing direct information about their decay pathways and kinetics.

Nanosecond laser flash photolysis (LFP) is a powerful technique used to study short-lived transient species like triplet excited states and radicals. irb.hr The method involves exciting a sample with a short, intense laser pulse and monitoring the subsequent changes in absorbance over time using a probe light source. irb.hrresearchgate.net This allows for the direct detection of triplet-triplet (T-T) absorption and the determination of triplet state lifetimes and reaction kinetics. ias.ac.inroyalsocietypublishing.org

In the characterization of this compound, transient absorption experiments were performed to study its excited state dynamics. acs.org At 77 K in isopentane, the transient absorption spectrum of the triplet state of this compound was observed. This T-T absorption provides a unique spectral signature for the triplet state, distinct from the ground state absorption or fluorescence emission. acs.org Such experiments are crucial for confirming the identity of excited states and understanding processes like intersystem crossing, where the molecule transitions from a singlet excited state to a triplet excited state. nih.gov

Table 3: Triplet State Properties of this compound

| Condition | Triplet Absorption Maximum (λ_max) |

|---|

This table is generated from data where this compound was used as a reference compound. acs.org

Picosecond Transient Absorption Spectroscopy of Excited States

Picosecond transient absorption spectroscopy is a powerful technique used to study the short-lived excited states of molecules. unisoku.comrsc.org This method allows for the observation of transient absorption spectra of excited singlet and triplet states, providing insights into processes like intersystem crossing and electron transfer dynamics. unisoku.com In the context of this compound, it has been utilized as a reference compound in studies of more complex systems, such as 9-(4-(N,N-Dimethylamino)phenyl)phenanthrene. acs.org These experiments help in understanding the fundamental photophysical processes by comparing the behavior of the substituted compound to its unsubstituted counterpart. acs.org The technique involves exciting the sample with a short laser pulse and monitoring the change in absorbance at different wavelengths as a function of time, with time resolutions that can reach the picosecond or even femtosecond scale. unisoku.comresearchgate.net

Time-Correlated Single-Photon Counting (TCSPC) for Fluorescence Lifetime Determination

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a molecule. uniklinikum-jena.deedinst.comhoriba.com The method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. uniklinikum-jena.deedinst.com By building a histogram of these arrival times, the fluorescence decay profile can be accurately determined. uniklinikum-jena.de For this compound, TCSPC has been employed to conduct time-resolved fluorescence measurements. acs.org This technique is crucial for characterizing the emissive properties of the excited states and understanding the kinetics of their decay processes. acs.orgedinst.com The single exponential fluorescence decay observed in related compounds suggests emission from a relaxed excited state. acs.org TCSPC can measure lifetimes ranging from a few picoseconds to hundreds of nanoseconds. edinst.com

Vibrational and Nuclear Magnetic Resonance Spectroscopic Analysis

The structural and dynamic properties of this compound at the molecular level are further elucidated through vibrational and nuclear magnetic resonance spectroscopy.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation and Impurity Analysis

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. wikipedia.orgosti.gov Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. wikipedia.org For this compound, ¹H NMR spectra would show distinct signals for the protons on the phenanthrene (B1679779) core and the attached phenyl group, with their chemical shifts and coupling patterns revealing their precise locations. uj.edu.pl Similarly, ¹³C NMR spectroscopy would provide a peak for each unique carbon atom in the molecule, confirming the carbon skeleton. uvic.ca High-field NMR enhances spectral resolution, which is crucial for distinguishing between closely related isomers and for identifying any potential impurities. osti.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to further confirm the assignment of signals and the connectivity of atoms within the molecule. uj.edu.pl

Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn dictates its chemical and physical properties. For 9-Phenylphenanthrene, various methods are employed to study its ground and excited electronic states.

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.orgscispace.com This approach is based on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgmpg.de Compared to traditional wavefunction-based methods, DFT offers a favorable balance between computational cost and accuracy, making it suitable for medium to large molecules. wikipedia.org

In the study of this compound and its derivatives, DFT is routinely used to:

Optimize Molecular Geometry: Calculations are performed to find the lowest energy conformation (the optimized geometry) of the molecule in its ground state. researchgate.net For this compound, this involves determining the preferred dihedral angle between the phenyl and phenanthrene (B1679779) rings.

Calculate Electronic Properties: Once the geometry is optimized, DFT can be used to calculate various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing an estimate of the molecule's electronic excitation energy and chemical reactivity. researchgate.net

Investigate Excited States: The extension of DFT to excited states is primarily achieved through Time-Dependent Density Functional Theory (TD-DFT). rsc.orgq-chem.com TD-DFT is widely used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the nuclear geometry. q-chem.comup.pt These calculated energies are instrumental in interpreting experimental UV-visible absorption spectra. researchgate.net However, TD-DFT can have limitations, particularly in accurately describing charge-transfer (CT) excitations, where it may yield artificially low energies for some systems. osti.govnih.gov

While TD-DFT is a powerful tool, other methods are also employed to provide a more accurate or computationally efficient description of excited states.

Ab Initio Methods: These methods solve the Schrödinger equation without using empirical parameters, relying solely on fundamental physical constants. rsc.org For excited states, methods like Configuration Interaction Singles (CIS), Equation-of-Motion Coupled-Cluster (EOM-CC), and second-order approximate coupled-cluster (CC2) are used. q-chem.comnih.gov Ab initio molecular dynamics simulations based on methods like CC2 can be used to study the photophysical and dynamical properties of molecules. nih.gov For complex systems, multi-reference methods such as the complete active space self-consistent field (CASSCF) followed by perturbation theory (CASPT2 or MRPT) are necessary, especially when excited states have significant multi-configurational character. rsc.org These higher-level methods can provide more accurate descriptions of excited state geometries and energies, especially in cases where TD-DFT may fail, such as for certain charge-transfer or diradical states. nih.govrsc.org

Semi-Empirical Approaches: These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. faccts.de Methods like INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) have been specifically parameterized to calculate electronic spectra for large organic molecules. faccts.de While less accurate than ab initio or DFT methods, they are computationally much faster, allowing for the study of very large systems or a large number of excited states. faccts.dersc.org

Density Functional Theory (DFT) for Ground and Excited States

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and flexibility of molecules like this compound. mdpi.com

The key application of MD in this context is conformational analysis. This compound is not a rigid molecule; the phenyl group can rotate relative to the phenanthrene moiety around the single C-C bond. This rotation is a key conformational degree of freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. researchgate.netplos.org This analysis helps in understanding how the molecule behaves in different environments and how its conformation influences its photophysical properties.

In-depth Analysis of Intramolecular Charge Transfer (ICT) States and Their Radiative Depopulation

Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a significant transfer of electron density from a donor part of a molecule to an acceptor part. researchgate.net this compound (9PhPhen) itself does not exhibit significant ICT character upon excitation. Instead, it serves as a crucial non-polar reference compound in studies of its derivatives that are designed to undergo ICT. acs.orgacs.org

A prominent example is 9-(p-N,N-dimethylanilino)phenanthrene (9DPhen), where the dimethylaniline group acts as an electron donor and the phenanthrene acts as the acceptor. acs.orghu-berlin.de Upon excitation, 9DPhen forms a highly polar excited state, which is characteristic of an ICT state. acs.orgacs.org By comparing the photophysical properties of 9DPhen with those of 9PhPhen, researchers can isolate the effects of the charge transfer process.

The fluorescence quantum yield (Φf) of 9PhPhen is relatively high and largely independent of solvent polarity. acs.org In contrast, for an ICT compound like 9DPhen, the quantum yield often increases with solvent polarity. acs.org A key indicator of the nature of the emitting state is the radiative rate constant (kf). In many ICT molecules, kf decreases in highly polar solvents. researchgate.net The comparison with 9PhPhen, where the electronic structure of the phenanthrene core is only slightly perturbed by the phenyl group, is essential to confirm and quantify these ICT-specific phenomena. acs.org

| Solvent | Compound | Fluorescence Quantum Yield (Φf) | Radiative Rate Constant (kf) (s⁻¹) |

|---|---|---|---|

| Isooctane | This compound | 0.23 | - |

| 9DPhen | 0.027 | 1.5 x 10⁷ | |

| Dibutyl ether | This compound | 0.23 | - |

| 9DPhen | 0.12 | 1.2 x 10⁸ | |

| Acetonitrile | This compound | 0.39 | - |

| 9DPhen | 0.59 | 1.8 x 10⁸ |

''

Computational Prediction and Interpretation of Vibrational and Electronic Spectra

Computational methods are invaluable for predicting and interpreting the vibrational (Infrared, Raman) and electronic (UV-visible) spectra of molecules. nih.govrsc.org

Electronic Spectra: As mentioned, TD-DFT is a workhorse method for calculating vertical excitation energies and oscillator strengths, which can be used to simulate a UV-visible absorption spectrum. researchgate.netup.pt The simulated spectrum is often compared with experimental results to validate the computational method and to assign specific electronic transitions to the observed absorption bands. For this compound, the transient absorption spectrum has been measured and serves as an experimental benchmark; it is noted to be similar to that of other simple phenanthrene derivatives, confirming that the phenyl substitution has a minor effect on the electronic transitions of the phenanthrene chromophore. acs.org

Vibrational Spectra: After performing a DFT geometry optimization, a frequency calculation can be carried out. nih.govarxiv.org This calculation yields the harmonic vibrational frequencies and their corresponding intensities for IR and Raman spectra. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectra, providing a detailed picture of the molecule's vibrational structure. nih.gov Neglecting dynamic and environmental effects can limit the accuracy of these predictions, but they remain a powerful tool for spectral interpretation. up.pt

Structure-Property Relationship Studies via Computational Methods

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. uni-bremen.dediva-portal.org For this compound and its derivatives, computational studies have elucidated several key structure-property relationships:

Effect of Phenyl Substitution: Calculations confirm that adding a simple phenyl group to the 9-position of phenanthrene does not fundamentally alter the electronic properties of the phenanthrene core. acs.org The molecule's absorption and emission characteristics remain those of a locally excited state within the phenanthrene moiety.

Role of Torsional Angle: The dihedral angle between the two aromatic rings is a critical structural parameter. Computational studies show how this angle influences the extent of electronic communication between the rings. In this compound, the communication is minimal. However, in donor-acceptor derivatives, this angle strongly governs the efficiency of intramolecular charge transfer and, consequently, the fluorescence properties. researchgate.net

Predictive Design: By understanding these relationships, computational methods can be used in a predictive capacity. For example, DFT and TD-DFT calculations can be used to screen a series of substituted phenanthrene derivatives to identify candidates with desirable properties, such as strong ICT for use as environmental sensors or materials for organic light-emitting diodes (OLEDs). researchgate.net

Correlation of Electronic Energies with Substituent Effects (e.g., Hammett Plots)

The electronic properties of this compound can be systematically modified by adding various functional groups (substituents) to its phenyl ring. The influence of these substituents on the molecule's reactivity and electronic energy levels can be quantitatively analyzed using linear free-energy relationships, most notably the Hammett equation. wikipedia.org

The Hammett equation is a fundamental tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions involving substituted aromatic compounds. wikipedia.org The equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the reference constant for the unsubstituted reactant (e.g., where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect. wikipedia.org Positive σ values indicate electron-withdrawing groups (EWGs), while negative values denote electron-donating groups (EDGs). utexas.edu

ρ (rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to substituent effects. wikipedia.org A positive ρ value indicates that the reaction is accelerated by EWGs, suggesting a buildup of negative charge (or loss of positive charge) in the transition state relative to the ground state. psgcas.ac.in Conversely, a negative ρ value means the reaction is favored by EDGs, implying a buildup of positive charge. wikipedia.org

A plot of log(k/k₀) versus σ for a series of reactions is known as a Hammett plot . The linearity of such a plot suggests that the reaction mechanism is consistent across the series of substituted compounds. nih.gov For a hypothetical reaction involving this compound derivatives, varying the substituent on the phenyl ring and measuring the reaction rates would allow for the construction of a Hammett plot. The slope of this plot (ρ) would reveal the nature of the charge distribution in the reaction's transition state. For instance, if a reaction involving the phenanthrene moiety showed a positive ρ value, it would imply that electron-withdrawing groups on the phenyl ring stabilize the transition state.

Quantum chemical calculations can complement these experimental approaches by determining properties such as interaction energies and charge distributions for a series of substituted molecules. mdpi.com These computational methods can quantify the electron-donating or electron-accepting properties of substituents and correlate them with changes in the electronic energies (e.g., HOMO/LUMO levels) of the this compound system. rsc.org

Table 1: Selected Hammett Substituent Constants (σ)

This table provides examples of standard Hammett constants for various substituents at the meta and para positions, which are used to quantify their electronic influence.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OH | +0.12 | -0.37 | Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Strong Electron-Withdrawing |

Orbital Mixing and Configuration Interaction in Excited States

The behavior of this compound upon absorption of light is governed by its electronically excited states. A simple molecular orbital picture is often insufficient to describe these states accurately. A more sophisticated approach, known as Configuration Interaction (CI), is necessary to account for the complex interplay of different electronic arrangements. wikipedia.org

Configuration Interaction is a theoretical method that improves upon the Hartree-Fock approximation by expressing the total molecular wavefunction as a linear combination of different electronic configurations (represented by Slater determinants). wikipedia.org The ground state wavefunction is mixed with wavefunctions of excited configurations, providing a more accurate description of electron correlation and the energies of both ground and excited states. wikipedia.orgox.ac.uk

In molecules like this compound and its derivatives, particularly those with donor-acceptor character, the excited state landscape is complex. For example, in the related compound 9-(4-(N,N-Dimethylamino)phenyl)phenanthrene, where the phenanthrene unit acts as the acceptor, quantum chemical calculations reveal significant interactions between different types of excited states. acs.org Specifically, an intramolecular charge-transfer (ICT) state interacts with the locally excited ¹Lₐ and ¹Lₑ states of the phenanthrene acceptor. acs.orgresearcher.life

This quantum mechanical mixing of states is a critical phenomenon and can occur via two primary pathways:

Orbital Mixing: The molecular orbitals themselves are combinations of the orbitals from the donor (phenyl group) and acceptor (phenanthrene group). The extent of this mixing influences the character of the resulting electronic states.

The degree of this mixing is sensitive to the molecular geometry (such as the twist angle between the phenyl and phenanthrene rings) and the polarity of the surrounding solvent. acs.orgresearcher.life In this compound itself, which serves as a reference compound, the excited states are primarily of a locally excited (¹Lₐ and ¹Lₑ) character due to the lack of a strong donor group on the phenyl ring. However, understanding the potential for orbital mixing and configuration interaction is crucial for predicting how its photophysical properties will change upon substitution. acs.org

Table 2: Key Electronic States and Interactions in Phenylphenanthrene Systems

This table summarizes the principal electronic states involved in the photophysics of this compound and its donor-substituted derivatives.

| State/Interaction | Description | Relevance to this compound |

| Ground State (S₀) | The lowest energy electronic state of the molecule. | The starting point for electronic excitation. |

| ¹Lₐ / ¹Lₑ States | Locally Excited (LE) singlet states characteristic of the phenanthrene chromophore. | These are the primary excited states populated upon light absorption in unsubstituted this compound. acs.org |

| Intramolecular Charge Transfer (ICT) State | An excited state formed by the transfer of an electron from a donor part (substituted phenyl ring) to an acceptor part (phenanthrene ring). | This state is not significant in unsubstituted this compound but becomes critically important in donor-substituted derivatives. acs.orgresearcher.life |

| Configuration Interaction (CI) | The mixing of different electronic configurations (e.g., LE and ICT) to provide a more accurate description of the true excited state. wikipedia.org | Explains how the character of the excited state (and thus its properties like fluorescence) is determined by the interplay between different electronic arrangements. acs.orgresearcher.life |

| Orbital Mixing | The combination of atomic or fragment orbitals to form the molecular orbitals of the entire system. | Determines the degree of electronic communication between the phenyl and phenanthrene rings, influencing the potential for charge transfer. acs.orgresearcher.life |

Advanced Research Applications in Materials Science and Interdisciplinary Fields

Organic Electronic and Optoelectronic Device Research

The phenanthrene (B1679779) core is a foundational component in the design of materials for organic electronics, where precise control over molecular structure dictates device performance. Derivatives based on the 9-phenylphenanthrene motif are actively being explored for their potential in light-emitting diodes, transistors, and sensors.

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), the selection of a suitable host material is critical for achieving high efficiency. researchgate.netchinesechemsoc.org The host must possess a high triplet energy (E_T) to effectively confine the triplet excitons of the phosphorescent guest emitter, preventing energy back-transfer and ensuring efficient light emission. researchgate.net

Phenanthrene-based compounds are recognized as promising host materials due to their wide bandgap and high triplet energies. researchgate.net Research into derivatives incorporating the phenanthrene core, such as phenanthro[9,10-d]imidazole (hI) and phenanthro[9,10-d]triazole (hT), has demonstrated their suitability for blue PhOLEDs. researchgate.net These materials maintain high triplet energies even in the solid state, which is crucial for device fabrication. researchgate.net Blue PhOLEDs using these phenanthrene-cored host materials have achieved high external quantum efficiencies (EQE) exceeding 20%. researchgate.net

Further innovation includes hybridizing different molecular fragments to optimize performance. A novel host material, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), which combines a silane (B1218182) and a fluorene (B118485) framework, was developed for blue PhOLEDs. researchgate.netwikipedia.org This design enhances thermal and morphological stability while preserving the high triplet energy necessary for efficient blue emission. researchgate.netwikipedia.org Devices using TPSi-F as the host demonstrated significant performance improvements over those using conventional hosts like mCP. researchgate.netwikipedia.org

Table 1: Performance of OLEDs Employing Phenanthrene-Derivative Host Materials

| Host Material Type | Guest Emitter | Max. External Quantum Efficiency (EQE) | Emission Color | Reference(s) |

| Phenanthroimidazole/Phenanthrotriazole | Blue Phosphor | > 20% | Blue | researchgate.net |

| Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F) | FIrpic | 15% | Sky-Blue | researchgate.netwikipedia.org |

| Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F) | FIrfpy | 9.4% | Blue | researchgate.netwikipedia.org |

Investigation in Organic Field-Effect Transistors (OFETs)

The development of air-stable, high-performance n-type (electron-transporting) organic semiconductors is a key challenge in the advancement of organic field-effect transistors (OFETs). arxiv.org OFETs are fundamental components of organic electronics, and their performance relies heavily on the charge-transport properties of the semiconductor used. researchgate.netrp-photonics.com

To address this, researchers have synthesized and investigated a series of functionalized-phenanthrene conjugated asymmetric N-heteroacenes. arxiv.org These molecules were designed to serve as n-type materials in OFETs. arxiv.org By modifying the phenanthrene unit with nitrogen substitution or bromine functionalization, the molecular asymmetry and electronic properties could be tuned. arxiv.org

OFET devices fabricated by spin-coating these phenanthrene-based materials exhibited typical n-type performance under ambient conditions. arxiv.org The studies showed a clear correlation between the molecular structure, the resulting thin-film morphology, and the device's charge carrier mobility. arxiv.org The most successful of these devices achieved electron mobilities as high as 4.27 × 10⁻³ cm² V⁻¹ s⁻¹. arxiv.org This work establishes that phenanthrene-conjugated N-heteroacenes are a promising class of materials for developing solution-processable, air-stable n-type OFETs. arxiv.org

Table 2: N-Type OFET Performance of a Functionalized-Phenanthrene Conjugated N-Heteroacene

| Material Class | Device Fabrication | Highest Electron Mobility (μ) | Operating Condition | Reference(s) |

| Functionalized-Phenanthrene Conjugated Asymmetric N-Heteroacene | Spin-Coating | 4.27 × 10⁻³ cm² V⁻¹ s⁻¹ | Ambient Air | arxiv.org |

Fabrication of Fluorescent Sensors (e.g., for Chemical Analytes)

The inherent fluorescence of the this compound scaffold makes it a valuable component in the design of chemosensors. researchgate.net These sensors often operate on a fluorescence quenching mechanism, where the presence of a target analyte interacts with the fluorescent molecule and diminishes its light emission. This change in fluorescence intensity can be measured to determine the concentration of the analyte.

A significant application for such sensors is the detection of nitroaromatic compounds (NACs), which are common components in explosives and are environmental pollutants. The electron-deficient nature of NACs facilitates a photoinduced electron transfer (PET) process from the excited state of the electron-rich fluorescent sensor, leading to quenching.

Research has demonstrated the use of a polyaniline-silver (PANI-Ag) composite as a fluorescent sensor for detecting 2,4,6-trinitrophenol (TNP) and 1,3-dinitrobenzene (B52904) (DNB). The efficiency of this quenching process is quantified by the Stern-Volmer constant (Ksv), which was found to be exceptionally high for TNP detection, indicating high sensitivity. While this example uses a composite, the principle relies on a fluorophore detecting the analyte, a role for which molecules like this compound are well-suited. researchgate.net

Table 3: Fluorescence Quenching Constants for Nitroaromatic Compound Detection

| Fluorophore | Analyte | Quenching Constant (Ksv) | Detection Principle | Reference(s) |

| Polyaniline-Ag Composite | 2,4,6-trinitrophenol (TNP) | 0.1037 × 10⁶ M⁻¹ | Fluorescence Quenching | |

| Polyaniline-Ag Composite | 1,3-dinitrobenzene (DNB) | 0.161 × 10⁴ M⁻¹ | Fluorescence Quenching |

Application in Advanced Photopolymerization Systems (Cationic, Radical, Hybrid)

This compound derivatives have emerged as highly effective components in photoinitiating systems, which are essential for photopolymerization processes used in coatings, adhesives, and 3D printing. These systems typically consist of a photosensitizer that absorbs light and an initiator that generates reactive species (radicals or cations) to start the polymerization chain reaction.

Studies have focused on 9-[(E)-2-phenylethenyl]phenanthrene derivatives as versatile photosensitizers for diphenyliodonium (B167342) salts. These two-component systems are capable of initiating different types of photopolymerization, including cationic polymerization of epoxides, radical polymerization of acrylates, and hybrid systems that combine both mechanisms. The kinetics of these rapid curing processes have been monitored in real-time using Fourier-transform infrared (FT-IR) spectroscopy.

The high performance of these phenanthrene-based photoinitiating systems makes them suitable for advanced applications like 3D printing using digital light processing (DLP) technology, where they enable the rapid, light-induced curing of polymer resins.

Exploration of Stimulated Emission and Amplified Spontaneous Emission (ASE) Characteristics

Stimulated emission is a process where an incoming photon interacts with an excited molecule, causing it to emit a second photon identical in frequency, phase, and direction. When this process dominates over absorption, optical gain occurs. Amplified Spontaneous Emission (ASE) is the amplification of spontaneously emitted light through stimulated emission as it travels through a gain medium, a key property for developing organic solid-state lasers.

Research into new materials with optical gain properties has explored complex derivatives built upon the this compound framework. In one study, a B-bridged this compound was used as the core building block to synthesize larger, cove-edged boron-doped peri-acenes. The resulting molecule was identified as a new example of an ASE-active organic material.

To measure its properties, the derivative was doped at 1 wt% into a polystyrene (PS) film. When the film was pumped with a laser, a clear transition from spontaneous emission to ASE was observed. The onset of this light amplification, known as the ASE threshold, occurred at a pump energy of 230 kW cm⁻². This research demonstrates the utility of the this compound scaffold in creating new functional molecules for organic photonics and laser applications.

Catalysis Research and Mechanistic Insights

This compound serves not only as a functional material itself but also as a key target molecule in the development of new catalytic reactions. Its synthesis provides a benchmark for testing the efficiency and scope of novel catalytic methods for forming carbon-carbon bonds, which are fundamental in organic chemistry.

Several advanced catalytic strategies have been successfully employed to produce this compound:

Phosphorus-Catalyzed Hydroarylation: A highly Lewis acidic bis(amidophenolato)phosphonium ion has been shown to catalyze the intramolecular hydroarylation of 2-(phenylethynyl)-1,1'-biphenyl, yielding this compound. This reaction proceeds via a 6-endo cyclization and demonstrates a novel application of phosphorus-based catalysts.

Suzuki–Miyaura Cross-Coupling: The reaction of 9-bromophenanthrene (B47481) with phenylboronic acid, a classic Suzuki-Miyaura coupling, has been optimized using α-diimine nickel(II) and palladium(II) complexes as catalysts. These systems achieved excellent yields of this compound (up to 98%), showcasing the potential of these ligands in sustainable catalysis.

Visible-Light Photocatalysis: A method for the [4+2] benzannulation of 2-aryl-substituted anilines with alkynes has been developed using a visible-light-absorbing iridium photocatalyst (fac-Ir(ppy)₃). This process operates under mild, room-temperature conditions and has been shown to be effective for the gram-scale synthesis of this compound.

Table 4: Summary of Catalytic Methods for the Synthesis of this compound

| Catalytic Method | Catalyst System | Key Reactants | Yield | Reference(s) |

| Intramolecular Hydroarylation | Bis(amidophenolato)phosphonium ion | 2-(phenylethynyl)-1,1'-biphenyl | Moderate (64% on NMR scale) | |

| Suzuki–Miyaura Coupling | α-diimine Ni(II)/Pd(II) complexes | 9-bromophenanthrene, Phenylboronic acid | Up to 98% | |

| Visible-Light Photocatalysis | fac-Ir(ppy)₃ | 2-aryl-substituted aniline, alkyne | Moderate to high |

Catalytic Transformations Involving this compound Derivatives

Geochemical and Environmental Analytical Studies

Phenylphenanthrene isomers, including this compound, are recognized as important components in the aromatic fractions of crude oils and sedimentary rock extracts. uj.edu.pld-nb.info Their identification has been confirmed through the synthesis of reference standards and comparison of gas chromatography retention times and mass spectra. researchgate.netuj.edu.pl These compounds have been discovered in a variety of geological settings, including marine sedimentary rocks, lacustrine shales, and crude oils from basins such as the Tarim Basin in NW China. uj.edu.pld-nb.info

The abundance of phenylphenanthrene isomers can vary depending on the geological context. researchgate.net For example, analyses of rock extracts from the Tarim Basin show that 3-phenylphenanthrene and 2-phenylphenanthrene (B13823639) are typically present in higher abundance compared to other isomers like this compound. d-nb.info Phenylphenanthrenes are present in significant amounts in Mesozoic lacustrine mudstones and their associated oils. d-nb.info They are also found in pyrolytic products of resins and asphaltenes from heavy crude oil feedstock. sibran.ru

Table 2: Relative Abundance of Phenylphenanthrene Isomers in Sedimentary Rock Samples

| Sample Locality | Lithology | Vitrinite Reflectance Rr (%) | 9-PhP (wt%) | Reference |

| Holy Cross Mountains | Marly Shale | 0.55 | 34.9 | uj.edu.plresearchgate.net |

| Fore-Sudetic Monocline | Black Shale | 0.60 | 19.3 | uj.edu.plresearchgate.net |

| Menilite Shales | Siliceous Shale | 0.65 | 13.9 | uj.edu.plresearchgate.net |

This table presents a selection of data showing the relative weight percent (wt%) of this compound (9-PhP) compared to other phenylphenanthrene isomers in different rock samples. uj.edu.plresearchgate.net

The distribution of this compound and its isomers serves as a valuable molecular marker in geochemical studies. The relative abundance of this compound can be used as a measure of the degree of hydrothermal alteration and hydrothermal catalytic conversion (HTCC). researchgate.netcolab.wsnomresearch.cn Specifically, this compound is the more enriched isomer under conditions of mild hydrothermal alteration. colab.ws The formation of thermodynamically unstable phenyl derivatives, such as this compound, is attributed to the hydrothermal alteration of parent polycyclic aromatic hydrocarbons (PAHs). researchgate.netcolab.ws

The presence of significant quantities of phenylphenanthrenes in oils is often indicative of source rocks deposited in a suboxic environment. d-nb.info Therefore, these compounds can act as effective molecular markers for interpreting the depositional environment and lithology of source rocks. d-nb.info

The formation of this compound in geological settings is primarily linked to the thermal evolution of sedimentary organic matter. researchgate.net It is proposed that these compounds are formed through the interaction of phenyl radicals with the aromatic parts of kerogen during maturation, particularly within an oxidizing diagenetic environment. uj.edu.pl This process of free-radical phenylation of PAHs is also believed to occur during the combustion of sedimentary organic matter. pgi.gov.pl

Phenylphenanthrene isomers, including the thermally less stable this compound, appear at the beginning of the oil generation window (Vitrinite Reflectance > 0.5%) in oxidized samples. uj.edu.pld-nb.info As thermal maturity increases, the distribution shifts towards the more stable isomers, with 2- and 3-phenylphenanthrene becoming dominant while this compound diminishes. d-nb.info Additionally, this compound has been identified in the volatiles produced during the pyrolytic carbonization of coal tar pitches. d-nb.info

Tracing Molecular Markers for Depositional Environments and Hydrothermal Alteration

Astrochemistry and Interstellar Medium Research

In the field of astrochemistry, polycyclic aromatic hydrocarbons (PAHs) and their derivatives are considered crucial components of the interstellar medium (ISM). astron-soc.inisroset.org They are believed to be the carriers responsible for the Aromatic Infrared Bands (AIBs), which are prominent mid-infrared emission features observed from various astronomical sources. astron-soc.inisroset.org

The observed profiles of these bands vary, suggesting the presence of a diverse range of PAHs and their derivatives. astron-soc.in To better model and understand these astrophysical spectra, researchers are investigating larger varieties of PAHs, including phenyl-substituted ones like this compound. astron-soc.inisroset.org Theoretical studies are conducted to calculate the infrared spectra of these molecules. For the five isomers of phenylphenanthrene, including this compound, optimized structures and vibrational spectra have been obtained using Density Functional Theory (DFT) to assess their potential contribution to the observed AIBs. astron-soc.inisroset.org The formation of phenyl-substituted PAHs is considered plausible in the circumstellar medium of planetary nebulae and dense clouds. isroset.org

Assessment of Phenylphenanthrenes in Protoplanetary Nebulae Atmospheres

Protoplanetary nebulae (PPNe) represent a short-lived, transitional phase in the evolution of intermediate-mass stars, occurring between the asymptotic giant branch (AGB) and planetary nebula (PN) stages. hku.hkwikipedia.org These astronomical objects are characterized by strong infrared radiation and the presence of a surrounding gaseous and dusty envelope. hku.hkwikipedia.org The study of the chemical composition of these nebulae provides crucial insights into stellar evolution and the formation of complex molecules in space.

Polycyclic Aromatic Hydrocarbons (PAHs) are considered to be widespread in the interstellar medium (ISM) and are thought to be responsible for the Unidentified Infrared (UIR) emission bands. isroset.orgastron-soc.in The formation of phenyl radicals and subsequently phenyl-substituted PAHs, including phenylphenanthrenes, is indicated in the circumstellar medium of planetary nebulae and dense clouds. isroset.org Researchers have explored the possibility of phenylphenanthrenes, such as this compound, being present in the atmospheres of protoplanetary nebulae. isroset.orgresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have been conducted on the five isomers of phenylphenanthrene to understand how phenyl substitution modifies their infrared spectra. isroset.orgastron-soc.in These computational models help in interpreting the observational data from telescopes and assessing the potential contribution of these molecules to the observed infrared features of PPNe. isroset.org The investigation into phenyl-substituted PAHs is driven by the need to explain variations in the observed Aromatic Infrared Bands (AIBs), particularly the 6.2 µm feature, which is not always well-matched by models using only standard PAHs. astron-soc.in The presence of different isomers of phenylphenanthrene could account for some of the observed spectral diversity from one astronomical source to another. isroset.orgastron-soc.in

Contribution to Unidentified Infrared Emission Features

The Unidentified Infrared (UIR) emission bands are a series of emission features observed in various astronomical objects, including protoplanetary nebulae, at specific mid-infrared wavelengths (3.3, 6.2, 7.7, 8.6, 11.2, and 12.7 µm). wikipedia.orgscirp.org While it is widely accepted that these bands originate from carbon-based molecules, the exact carriers remain a topic of active research. wikipedia.orgnih.gov The prevailing hypothesis points towards PAHs as the primary carriers of these emissions. scirp.orgastron-soc.in

The phenyl substitution in PAHs, creating molecules like this compound, can influence the vibrational modes and thus the resulting infrared emission spectra. isroset.org Studies have specifically assessed the potential contribution of phenylphenanthrenes to the UIR bands. isroset.orgresearchgate.net The addition of a phenyl group introduces new vibrational modes and can shift the frequencies of existing ones. astron-soc.inresearchgate.net

Research has shown that phenyl-substituted PAHs exhibit new aromatic bands, for instance, near 14.4 and 13.5 µm, which correspond to quintet C-H wagging vibrations. researchgate.net These features align with minor UIR bands observed in some astrophysical objects. researchgate.net Furthermore, the substitution of a phenyl group can affect the C-C stretching mode, bringing it closer to the prominent 6.2 µm astrophysical band. researchgate.net This suggests that phenyl-PAHs, including this compound, could be a component of the complex mixture of molecules responsible for the UIR phenomenon and could help explain some of the finer details and variations in the observed spectra. astron-soc.inresearchgate.net

Advanced Material and Structural Characterization Methodologies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For a successful SC-XRD analysis, a high-quality single crystal of the compound is required, typically with dimensions of at least 0.02 mm. uhu-ciqso.es The crystal is exposed to an intense X-ray beam, and the resulting diffraction pattern, which consists of thousands of individual reflections, is collected on a detector. rigaku.com Analysis of this complex pattern allows for the automated solution of the crystal structure. rigaku.com

The crystal structure of 9-phenylphenanthrene has been reported with a melting point of 105-106 °C. researchgate.net It is important to use single, well-formed crystals for analysis to avoid issues with data treatment and resolution that can arise from twinned or irregularly shaped crystals. uhu-ciqso.es The detailed structural data obtained from SC-XRD is fundamental for understanding the structure-property relationships of this compound.

Advanced Chromatographic Analysis for Isomer Differentiation

The differentiation of this compound from its various isomers is a significant analytical challenge due to their identical molecular weight (m/z 254). uj.edu.pl Advanced chromatographic techniques are essential for achieving this separation and identification.

High-resolution capillary gas chromatography (GC) is a primary technique for separating complex mixtures of PAHs, including phenylphenanthrene isomers. uj.edu.plrsc.org The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inner wall of a long, narrow capillary column. chromatographyonline.com

The elution order and retention times of phenylphenanthrene isomers are determined by their volatility and their interactions with the stationary phase. nih.gov Different stationary phases, such as those with varying phenyl substitution (e.g., 5%, 35%, and 50% phenyl-substituted methylpolysiloxane), can be used to achieve unique selectivity and resolve isomers that may co-elute on a standard column. uj.edu.pl For instance, the elution sequence of m/z 254 isomers, including this compound, has been determined using high-resolution capillary GC with multiple stationary phases like HP-5MS, DB-35MS, and DB-17MS. uj.edu.pl The comparison of retention times of unknown compounds with those of synthesized standards under identical GC conditions is a reliable method for isomer identification. uj.edu.plresearchgate.net

Table 1: GC Column Parameters for Phenylphenanthrene Isomer Analysis

| Parameter | Description |

|---|---|

| Column Type | Fused silica (B1680970) capillary d-nb.info |

| Stationary Phases | 5% phenylmethylpolysiloxane (e.g., HP-5MS) d-nb.info, 35% phenylmethylpolysiloxane (e.g., DB-35MS) uj.edu.pl, 50% phenylmethylpolysiloxane (e.g., DB-17MS) uj.edu.pl |

| Dimensions | e.g., 60 m length x 0.25 mm i.d., 0.25 µm film thickness d-nb.info |

| Carrier Gas | Helium d-nb.info |